l-Gatifloxacin-d4
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Overview
Description
l-Gatifloxacin-d4: is a deuterium-labeled version of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of gatifloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Gatifloxacin-d4 involves the incorporation of deuterium atoms into the gatifloxacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in gatifloxacin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of gatifloxacin to incorporate deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: l-Gatifloxacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used to study its pharmacokinetics and metabolic pathways .
Scientific Research Applications
l-Gatifloxacin-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of gatifloxacin in the body.
Metabolic Pathway Analysis: Tracing the metabolic pathways of gatifloxacin using deuterium labeling.
Drug Development: Evaluating the efficacy and safety of gatifloxacin and its derivatives in preclinical and clinical studies.
Biological Research: Investigating the interactions of gatifloxacin with biological targets, such as bacterial enzymes.
Industrial Applications: Used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The mechanism of action of l-Gatifloxacin-d4 is similar to that of gatifloxacin. It works by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively kills bacteria and prevents their proliferation .
Comparison with Similar Compounds
Gatifloxacin: The non-deuterated version of l-Gatifloxacin-d4.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with a broader spectrum of activity.
Ciprofloxacin: An older fluoroquinolone with a similar antibacterial spectrum.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H22FN3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |
InChI Key |
XUBOMFCQGDBHNK-RRUSYNGWSA-N |
Isomeric SMILES |
[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.